molecular formula C6H12N2O B3243001 (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine CAS No. 154153-25-0

(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine

Cat. No. B3243001
CAS RN: 154153-25-0
M. Wt: 128.17
InChI Key: JBFDQWSJHZEMIB-UHFFFAOYSA-N
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Description

“(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine” is a chemical compound with the molecular formula C5H10N2O . It is a powder in physical form .


Synthesis Analysis

The synthesis of 4,5-Dihydro-1,2-oxazoles, such as “(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine”, involves 1,3-Dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide . The reactions are carried out at room temperature in methanol or using excess compound as a solvent .


Molecular Structure Analysis

The molecular structure of “(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine” is represented by the formula 1S/C5H10N2O/c1-5(2)3-4(6)7-8-5/h3,7H,6H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving “(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine” include its reaction with allylic compounds or propargyl alcohol to form a series of 4,5-dihydro-1,2-oxazoles .


Physical And Chemical Properties Analysis

“(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine” has a melting point of 101-103 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The safety information for “(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(5,5-dimethyl-4H-1,2-oxazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(2)3-5(4-7)8-9-6/h3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFDQWSJHZEMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine
Reactant of Route 2
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine
Reactant of Route 3
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine
Reactant of Route 4
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine
Reactant of Route 5
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine
Reactant of Route 6
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine

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